molecular formula C13H9Cl2FN2O3 B3282752 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine CAS No. 756521-08-1

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

Cat. No.: B3282752
CAS No.: 756521-08-1
M. Wt: 331.12 g/mol
InChI Key: VGDOUCIQKWTGJY-UHFFFAOYSA-N
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Description

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine: is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a nitro group and an ethoxy group attached to a dichloro-fluorophenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-3-fluorobenzene and 2-nitropyridine.

    Formation of Ethoxy Intermediate: The 2,6-dichloro-3-fluorobenzene is reacted with ethylene oxide under basic conditions to form 1-(2,6-dichloro-3-fluorophenyl)ethanol.

    Nitration: The 1-(2,6-dichloro-3-fluorophenyl)ethanol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 1-(2,6-dichloro-3-fluorophenyl)ethoxy-2-nitropyridine.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-aminopyridine: A reduced derivative with an amino group instead of a nitro group.

    3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-chloropyridine: A substituted derivative with a chlorine atom instead of a nitro group.

Uniqueness

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its nitro group, in particular, plays a crucial role in its reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOUCIQKWTGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677585
Record name 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756521-08-1
Record name 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of triphenylphosphine (24.29 g, 92.6 mmol) in THF (dry, 160 mL) was added DIAD (18.23 mL, 92.6 mmol) dropwise at 0° C. under N2. After addition of DIAD, a solution of 1-(2,6-dichloro-3-fluorophenyl)ethanol (13.35 g, 63.86 mmol) and 3-hydroxy-2-nitropyridine (10.29 g, 73.44 mmol) in THF (anhydrous, 160 mL) was added dropwise. The ice-bath was removed and the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 4 hrs. The reaction mixture was concentrated by evaporator to give a yellow residue. A saturated solution of NH4Cl (200 mL) was added. The aqueous phase was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (2×80 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to give a yellow residue which was purified by CombiFlash (220 g silica gel column, Hexane/EtOAc) to afford (±)-3-(1-(2,6,-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (21.1 g, 100%) as a white solid.
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24.29 g
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18.23 mL
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160 mL
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13.35 g
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10.29 g
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160 mL
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-(2,6-dichloro-3-fluorophenyl)ethanol (29.1 g, 139 mmol) and 3-hydroxy-2-nitropyridine (24.1 g, 153 mmol) were dissolved in anhydrous tetrahydrofuran (300 mL), and triphenylphosphine (PPh3, 51.1 g, 195 mmol) was added and the mixture was stirred for 1 h at room temperature. At 0° C., to the reaction liquid was added diisopropyl azodicarboxylate (DIAD, 38.4 mL, 195 mmol) dropwise. The resultant mixture was stirred overnight at room temperature. The resultant mixture was evaporated under reduced pressure to remove solvent, then purified via silica gel column chromatography (petroleum ether:ethyl acetate=3:1) to yield the target product as white crystals (41.2 g, 124 mmol; yield=89%).
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29.1 g
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24.1 g
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300 mL
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51.1 g
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38.4 mL
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
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3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
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3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
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